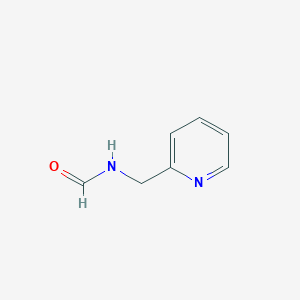

N-Pyridin-2-ylmethyl-formamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6-8-5-7-3-1-2-4-9-7/h1-4,6H,5H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLVHQNFESMBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481413 | |

| Record name | N-Pyridin-2-ylmethyl-formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56625-03-7 | |

| Record name | N-Pyridin-2-ylmethyl-formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-Pyridin-2-ylmethyl-formamide" chemical properties

Chemical Identity, Synthesis, and Applications in Heterocyclic Chemistry

Executive Summary

N-Pyridin-2-ylmethyl-formamide (CAS: 56625-03-7) is a pivotal intermediate in the synthesis of fused nitrogen heterocycles, most notably the imidazo[1,5-a]pyridine scaffold. Functioning as both a stable amide precursor and a latent 1,5-dipole equivalent under dehydrating conditions, it serves as a cornerstone in the development of pharmaceutical agents targeting neurological and oncological pathways. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and mechanistic reactivity, specifically focusing on its role in Vilsmeier-Haack type cyclizations.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | N-(Pyridin-2-ylmethyl)formamide |

| Synonyms | N-(2-Pyridylmethyl)formamide; 2-Picolylformamide |

| CAS Number | 56625-03-7 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Physical State | Viscous Colorless to Pale Yellow Liquid / Low-melting Solid |

| Boiling Point | ~135 °C (at 3 Torr) |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF; Sparingly soluble in hexanes |

| pKa (Predicted) | ~14.9 (Amide NH), ~5.2 (Pyridine N) |

Synthesis Protocols

Two primary methods are established for the synthesis of this compound. Method A is preferred for industrial scalability due to its atom economy, while Method B is favored in research settings for its speed and high yield.

Method A: Direct Formylation with Ethyl Formate (Green Protocol)

-

Principle: Nucleophilic acyl substitution driven by the removal of ethanol.

-

Reagents: 2-(Aminomethyl)pyridine (1.0 equiv), Ethyl Formate (excess/solvent).

-

Procedure:

-

Charge a round-bottom flask with 2-(aminomethyl)pyridine.

-

Add Ethyl Formate (5–10 equiv) to serve as both reagent and solvent.

-

Reflux the mixture at 55–60 °C for 12–24 hours under an inert atmosphere (N₂).

-

Monitor reaction progress via TLC (System: 10% MeOH in DCM).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess ethyl formate and ethanol byproduct.

-

Purification: The residue is typically pure enough for subsequent steps. If necessary, purify via vacuum distillation or flash chromatography (SiO₂, DCM/MeOH gradient).

-

Method B: Acetic-Formic Anhydride (High Reactivity)

-

Principle: In situ generation of the highly reactive mixed anhydride formylating agent.

-

Reagents: Formic Acid (1.2 equiv), Acetic Anhydride (1.0 equiv), 2-(Aminomethyl)pyridine (1.0 equiv), DCM (Solvent).

-

Procedure:

-

Preparation of Anhydride: In a dry flask, mix Formic Acid and Acetic Anhydride. Stir at 50–60 °C for 2 hours, then cool to 0 °C.

-

Add the solution of 2-(aminomethyl)pyridine in DCM dropwise to the cold anhydride mixture.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench with saturated NaHCO₃ solution to neutralize acids. Extract with DCM (3x).

-

Dry organic layers over MgSO₄, filter, and concentrate to yield the formamide.

-

Reactivity Profile & Mechanistic Pathways

The "Killer App": Vilsmeier-Haack Cyclization

The most critical application of this compound is its conversion to imidazo[1,5-a]pyridine . Under dehydrating conditions (typically POCl₃), the formamide oxygen is activated, leading to an intramolecular cyclization onto the pyridine nitrogen.

Mechanism Description:

-

Activation: The amide oxygen attacks POCl₃, forming a chloroiminium intermediate (Vilsmeier-type reagent).

-

Cyclization: The pyridine nitrogen nucleophilically attacks the electrophilic imidoyl carbon.

-

Aromatization: Loss of a proton restores aromaticity, yielding the fused bicyclic system.

Figure 1: Mechanistic pathway for the POCl₃-mediated cyclization of this compound to imidazo[1,5-a]pyridine.

Coordination Chemistry

As a ligand, the molecule exhibits ambidentate character. It can coordinate metals through the pyridine nitrogen (

-

Rotameric Equilibrium: In solution, the amide bond exists as a mixture of cis (E) and trans (Z) rotamers. Coordination often locks the ligand into the cis conformation to facilitate chelation.

Figure 2: Primary coordination modes of this compound in transition metal complexes.

Experimental Characterization Data

Researchers should expect the following spectral signatures. Note that rotamers (restricted rotation around the C-N amide bond) often cause signal doubling in NMR at room temperature (typically a 3:1 to 4:1 ratio).

¹H NMR (400 MHz, CDCl₃) – Diagnostic Signals

-

Formyl Proton (-CHO):

-

Major Rotamer: ~8.25 ppm (Singlet or broad singlet).

-

Minor Rotamer: ~8.40 ppm.[1]

-

-

Amide NH:

-

Broad singlet appearing between 6.5 – 7.5 ppm (Concentration dependent).

-

-

Methylene Linker (-CH₂-):

-

Doublet (due to NH coupling) at ~4.60 ppm (

Hz).

-

-

Pyridine Protons:

-

C6-H: ~8.55 ppm (Doublet).

-

C3/C4/C5-H: Multiplets in the 7.1 – 7.7 ppm region.

-

IR Spectroscopy (ATR)

-

Amide I (C=O stretch): Strong band at 1660–1680 cm⁻¹.

-

Amide II (N-H bend): Medium band at ~1530 cm⁻¹.

-

N-H Stretch: Broad band at 3250–3350 cm⁻¹.

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8 °C.

-

Reactivity Warning: Avoid contact with strong oxidizing agents. When using POCl₃ for cyclization, ensure strictly anhydrous conditions and proper ventilation to manage HCl evolution.

References

-

Vilsmeier-Haack Cyclization & Imidazo[1,5-a]pyridines

-

Mechanism and Synthetic Utility: "Synthesis of new substituted pyridines via Vilsmeier-Haack reagent." ResearchGate. Available at: [Link]

-

-

Formylation Protocols

-

Chemical Properties & Data

Sources

An In-depth Technical Guide to N-Pyridin-2-ylmethyl-formamide (CAS: 56625-03-7)

This guide provides a comprehensive technical overview of N-Pyridin-2-ylmethyl-formamide, a pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its chemical properties, synthesis, and potential applications, offering field-proven insights and detailed methodologies.

Introduction and Chemical Identity

This compound, with the CAS number 56625-03-7, is a heterocyclic compound featuring a pyridine ring linked to a formamide group via a methylene bridge.[1][2] Its structure combines the aromaticity and coordination capabilities of the pyridine moiety with the hydrogen bonding potential of the formamide group. This unique combination makes it a valuable building block in medicinal chemistry and a potential ligand in coordination chemistry.

Synonyms: 2-Formamidomethylpyridine, N-(2-Pyridylmethyl)formamide[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of synthetic routes. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | PubChem[1] |

| Molecular Weight | 136.15 g/mol | PubChem[1] |

| CAS Number | 56625-03-7 | PubChem[1] |

| Boiling Point | 135 °C (at 3 Torr) | ChemicalBook |

| Density | 1.119±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 14.92±0.23 (Predicted) | ChemicalBook |

| XLogP3 | 0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-formylation of 2-(aminomethyl)pyridine. This reaction can be efficiently carried out using formic acid as the formylating agent. The causality behind this choice lies in the ready availability and reactivity of formic acid, which can directly acylate the primary amine.

Synthesis Workflow Diagram

The following diagram illustrates the straightforward synthetic pathway from 2-(aminomethyl)pyridine to this compound.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a validated, self-validating system for the synthesis of this compound.

Materials:

-

2-(Aminomethyl)pyridine

-

Formic acid (≥95%)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(aminomethyl)pyridine (1.0 eq) in toluene.

-

Addition of Formic Acid: To the stirred solution, add formic acid (1.2 eq) dropwise. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the excess formic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show characteristic signals for the pyridine ring protons, a doublet for the methylene (-CH₂-) protons, a singlet for the formyl (-CHO) proton, and a broad signal for the amide (-NH-) proton.

-

¹³C NMR: The carbon spectrum will display signals corresponding to the carbons of the pyridine ring, the methylene carbon, and the formyl carbonyl carbon.

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretch, C-H stretches (aromatic and aliphatic), the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (136.15 g/mol ).

Potential Applications and Future Directions

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential utility for researchers.

Medicinal Chemistry

The pyridine ring is a common scaffold in a vast array of pharmaceuticals. The presence of the formamide group allows for further chemical modifications, making this compound a potentially valuable intermediate in the synthesis of more complex, biologically active molecules. The amide functionality can participate in hydrogen bonding, a key interaction in drug-receptor binding.

Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atom of the formamide group can act as donor atoms, making this compound a potential bidentate ligand for the formation of metal complexes.[3] The study of such complexes could be relevant in catalysis, materials science, and the development of novel therapeutic agents.

Logical Relationship Diagram for Potential Applications

Caption: Potential applications of the topic compound.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an attractive building block for further chemical exploration. While its direct applications are yet to be fully realized and documented, its potential in medicinal and coordination chemistry warrants further investigation by the scientific community. The detailed synthetic protocol provided herein offers a reliable method for its preparation, enabling researchers to explore its utility in their respective fields.

References

-

(Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

-

This compound | C7H8N2O | CID 12228441 - PubChem. Available at: [Link]

-

Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC. Available at: [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of N-(pyridin-2-ylmethyl)formamide

Foreword: The Imperative of Structural Certainty

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological testing, kinetic studies, and further synthetic efforts, leading to a significant loss of time and resources. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of N-(pyridin-2-ylmethyl)formamide, a molecule featuring a key pyridyl scaffold and a formamide linkage common in medicinal chemistry. We will proceed not by a rigid checklist, but by a logical, self-validating workflow that integrates data from multiple orthogonal techniques. The causality behind each experimental choice will be explained, reflecting an approach that prioritizes scientific integrity and conclusive evidence.

Foundational Analysis: Molecular Formula and Functional Group Identification

Before delving into the intricacies of atomic connectivity, the initial step is to ascertain the fundamental properties of the molecule: its mass and the functional groups it comprises. This is most efficiently achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Experience: Mass spectrometry provides the molecular weight, the single most critical piece of data to begin a structure elucidation. It validates the synthetic outcome and provides the molecular formula, constraining the possible atomic arrangements. We employ Electron Ionization (EI) for its ability to produce a clear molecular ion and a reproducible fragmentation pattern that offers preliminary structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: 1 µL of the solution is injected into the gas chromatograph (GC) inlet for separation and introduction into the mass spectrometer.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Analysis: The resulting charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight analyzer.

-

Detection: The detector records the abundance of each m/z value, generating the mass spectrum.

Data Presentation: Expected Mass Spectrum Data

The molecular formula for N-(pyridin-2-ylmethyl)formamide is C₇H₈N₂O, corresponding to a molecular weight of 136.15 g/mol .[1][2]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Structural Origin |

| 136 | [M]⁺ | Molecular Ion |

| 107 | [M-CHO]⁺ | Loss of the formyl group |

| 92 | [C₆H₅NCH₂]⁺ | Pyridin-2-ylmethyl cation (Benzylic cleavage) |

| 78 | [C₅H₄N]⁺ | Pyridyl cation (Loss of the side chain) |

Trustworthiness: The presence of the molecular ion peak at m/z 136 confirms the overall mass of the synthesized compound. The fragmentation pattern, particularly the prominent peak at m/z 92, strongly supports the presence of a pyridin-2-ylmethyl moiety, providing the first piece of evidence for the proposed connectivity.[3]

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence or absence of key functional groups. For N-(pyridin-2-ylmethyl)formamide, we are specifically looking for confirmation of the secondary amide linkage and the aromatic pyridine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument Background: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The anvil is pressed against the sample to ensure good contact, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is background-corrected and analyzed.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3300 | N-H Stretch | Secondary Amide N-H |

| ~3050 | C-H Stretch | Aromatic (Pyridyl) C-H |

| ~2900 | C-H Stretch | Aliphatic (Methylene) C-H |

| ~1670 | C=O Stretch | Amide I Band |

| ~1590, 1470, 1430 | C=C, C=N Stretch | Pyridine Ring Vibrations |

| ~1530 | N-H Bend | Amide II Band |

Trustworthiness: The observation of a strong, sharp peak around 1670 cm⁻¹ (Amide I) and a distinct peak around 1530 cm⁻¹ (Amide II), coupled with a prominent N-H stretching band around 3300 cm⁻¹, provides a highly reliable confirmation of the secondary amide functional group.[4] The series of absorptions in the 1600-1400 cm⁻¹ region is characteristic of the pyridine ring.[5]

Definitive Connectivity: The Power of Nuclear Magnetic Resonance (NMR)

With the molecular formula and functional groups established, NMR spectroscopy is employed to map the precise arrangement of atoms and their bonding relationships. This is the cornerstone of modern structure elucidation.[6][7]

Expertise & Experience: A multi-dimensional NMR approach is essential for an unambiguous assignment. We start with 1D ¹H and ¹³C spectra to inventory the proton and carbon environments. We then use 2D correlation experiments (COSY and HSQC) to piece the puzzle together. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it slows down N-H proton exchange, allowing for clearer observation of its couplings.[4]

Logical Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the logical progression of experiments and data interpretation used to assemble the final structure.

Caption: NMR workflow for structure elucidation.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: The spectrum is acquired on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans for good signal-to-noise, a 90° pulse angle, and a relaxation delay of at least 2 seconds.

-

D₂O Exchange: To confirm the amide N-H proton, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The N-H signal will disappear.

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

Caption: Molecular structure with atom numbering for NMR.

| Proton Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-8 | 8.51 | d | ~4.8 | Pyridyl H-6 (ortho to N) |

| H-9 | 8.20 / 8.05* | d / s | - | Formyl proton (-CHO) |

| H-10 | 8.45 | t | ~6.0 | Amide proton (-NH-) |

| H-7 | 7.75 | td | ~7.7, 1.8 | Pyridyl H-4 |

| H-6 | 7.35 | d | ~7.8 | Pyridyl H-3 |

| H-5 | 7.25 | ddd | ~7.5, 4.8, 0.9 | Pyridyl H-5 |

| H-4 | 4.45 | d | ~6.0 | Methylene protons (-CH₂-) |

*Note: Restricted rotation around the C-N amide bond can lead to two distinct conformers (E/Z isomers), often resulting in two separate signals for the formyl proton and the amide proton.[4][8]

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: As for ¹H NMR, though a slightly more concentrated sample (15-20 mg) may be beneficial.

-

Data Acquisition: Acquired on the same instrument using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon.

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Label | Approx. Chemical Shift (δ, ppm) | Assignment |

| C-3 | 162.7 / 160.5 | Formyl Carbonyl (C=O) |

| C-1 | 157.0 | Pyridyl C-2 |

| C-8 | 149.1 | Pyridyl C-6 |

| C-7 | 136.8 | Pyridyl C-4 |

| C-5 | 122.1 | Pyridyl C-5 |

| C-6 | 121.5 | Pyridyl C-3 |

| C-4 | 45.1 / 43.2 | Methylene Carbon (-CH₂) |

*Note: The presence of E/Z conformers can also result in doubled peaks for carbons near the amide bond.

2D NMR: Connecting the Dots

Expertise & Experience: 2D NMR is non-negotiable for trustworthy structure proof.

-

COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other, typically through 2-3 bonds. This is invaluable for tracing the connectivity within the pyridine ring and confirming the coupling between the -NH- (H-10) and -CH₂- (H-4) protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Creates a 2D plot correlating each proton with its directly attached carbon. This experiment is the most reliable way to assign the carbon signals based on the already-assigned proton signals.

Trustworthiness: The HSQC spectrum will show a direct correlation between the proton signal at ~4.45 ppm and the carbon signal at ~45.1 ppm, unequivocally assigning them to the -CH₂- group. Similarly, it will link each aromatic proton to its corresponding pyridyl carbon. The COSY spectrum will show a cross-peak between the amide proton at ~8.45 ppm and the methylene protons at ~4.45 ppm, confirming the -CH₂-NH- linkage. This web of interconnected data provides a self-validating system, leaving no ambiguity in the final structure.

Synthesis of Evidence: The Final Conclusion

The structure of N-(pyridin-2-ylmethyl)formamide is conclusively established by the convergence of evidence from all three analytical techniques:

-

Mass Spectrometry confirmed the molecular weight to be 136, consistent with the molecular formula C₇H₈N₂O.[1]

-

IR Spectroscopy identified the characteristic vibrations of a secondary amide (N-H stretch, Amide I and II bands) and a pyridine ring.

-

NMR Spectroscopy provided the definitive atomic arrangement. ¹H and ¹³C NMR accounted for all 8 protons and 7 carbons in the molecule. 2D COSY and HSQC experiments unambiguously established the connectivity of the 2-substituted pyridine ring, the methylene bridge, and the formamide group, piecing together the complete molecular structure.

This multi-faceted, evidence-based approach ensures the highest degree of scientific integrity and provides an authoritative and trustworthy elucidation of the target compound's structure, forming a reliable foundation for any subsequent research or development activities.

References

-

N-Pyridin-2-ylmethyl-formamide | C7H8N2O | CID 12228441 . PubChem, National Center for Biotechnology Information. [Link]

- Process for the preparation on 2-aminomethylpyridine derivatives.

-

ChemInform Abstract: Synthesis, Characterization, and Reactivity of N-Acyl Chloroformamidines . ResearchGate. [Link]

-

Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine . ResearchGate. [Link]

-

Structure Elucidation By NMR In Organic Chemistry: A Practical Guide . Dr. B. B. Hegde First Grade College, Kundapura. [Link]

-

Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues . ResearchGate. [Link]

-

Formamide | CH3NO | MD Topology | NMR | X-Ray . The University of Queensland. [Link]

-

Pyridine, 2-methyl- - Mass spectrum . National Institute of Standards and Technology (NIST) WebBook. [Link]

-

Formylation of Amines . National Institutes of Health (NIH). [Link]

-

Structure Elucidation by NMR in Organic Chemistry . Wiley. [Link]

-

Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues . MDPI. [Link]

-

Pyridine, 2-methyl- - IR Spectrum . National Institute of Standards and Technology (NIST) WebBook. [Link]

Sources

- 1. This compound | C7H8N2O | CID 12228441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Pyridine, 2-methyl- [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyridine, 2-methyl- [webbook.nist.gov]

- 6. bbhegdecollege.com [bbhegdecollege.com]

- 7. smbstcollege.com [smbstcollege.com]

- 8. researchgate.net [researchgate.net]

Introduction to N-Pyridin-2-ylmethyl-formamide and its Spectroscopic Characterization

An In-depth Technical Guide to the Infrared (IR) Spectrum of N-Pyridin-2-ylmethyl-formamide

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (C₇H₈N₂O). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the molecule's vibrational spectroscopy, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of its characteristic spectral features. By correlating specific absorption bands with the molecule's distinct functional groups—the pyridine ring, the secondary amide linkage, and the methylene bridge—this guide establishes a foundational methodology for the structural elucidation and quality control of this and related heterocyclic compounds.

This compound is a heterocyclic organic compound featuring a pyridine ring linked to a formamide group via a methylene spacer.[1][2] Its structure incorporates key pharmacophoric elements, such as a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O and the pyridine nitrogen), and an aromatic system, making it and its derivatives valuable scaffolds in medicinal chemistry and materials science.[3][4]

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural characterization of such molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum is a unique molecular fingerprint, providing definitive evidence for the presence of specific functional groups. For a molecule like this compound, IR spectroscopy serves as a rapid, non-destructive method to confirm its identity, assess purity, and study intermolecular interactions such as hydrogen bonding.

Molecular Structure and Fundamental Vibrational Modes

The interpretation of the IR spectrum of this compound begins with a thorough understanding of its molecular structure and the vibrational modes associated with its constituent parts. The molecule can be deconstructed into three key segments: the pyridine ring, the methylene (-CH₂) bridge, and the N-substituted formamide group (-NH-CHO).[1][2]

Each of these groups gives rise to characteristic absorption bands in the IR spectrum:

-

Pyridine Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The characteristic C=C and C=N ring stretching vibrations are found in the 1600-1400 cm⁻¹ region.[5][6]

-

Methylene Bridge (-CH₂-): Aliphatic C-H stretching vibrations (both symmetric and asymmetric) occur in the 3000-2850 cm⁻¹ range. Bending (scissoring) vibrations are typically observed around 1450 cm⁻¹.

-

Formamide Group (-NH-CHO): This group is responsible for several strong, diagnostic peaks. The N-H stretching vibration is expected in the 3350-3150 cm⁻¹ region.[7][8] The most intense and characteristic band is the C=O stretch, known as the "Amide I" band, which typically appears between 1700 cm⁻¹ and 1650 cm⁻¹. The N-H bending vibration, or "Amide II" band, is found around 1550 cm⁻¹.[7]

Theoretical Infrared Spectrum Analysis

A predictive analysis of the IR spectrum allows for a targeted search for key peaks during experimental verification. The spectrum can be divided into distinct regions, each containing information about specific vibrational modes.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3350 - 3250 | N-H Stretch | Secondary Amide | Medium-Strong, Broad |

| 3100 - 3000 | Aromatic C-H Stretch | Pyridine Ring | Medium-Weak |

| 2960 - 2850 | Aliphatic C-H Stretch | Methylene (-CH₂) | Medium |

| 1700 - 1650 | C=O Stretch (Amide I) | Formamide | Strong, Sharp |

| ~1600, ~1580, ~1500, ~1450 | C=C and C=N Ring Stretches | Pyridine Ring | Medium-Strong |

| 1570 - 1515 | N-H Bend (Amide II) | Formamide | Medium-Strong |

| 1470 - 1440 | C-H Bend (Scissoring) | Methylene (-CH₂) | Medium |

| 1300 - 1200 | C-N Stretch (Amide III) | Formamide | Medium |

| Below 900 | C-H Out-of-Plane Bending | Pyridine Ring | Strong |

Table 1: Predicted IR Absorption Bands for this compound

The High-Frequency Region (4000 - 2500 cm⁻¹)

This region is dominated by stretching vibrations involving hydrogen atoms.

-

N-H Stretching: A prominent, often broad band is expected between 3350 and 3250 cm⁻¹. The broadening is a direct consequence of intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen (C=O) or pyridine nitrogen of another. The exact position and shape of this band are highly sensitive to the sample's physical state (solid, liquid, or solution) and concentration.[7]

-

C-H Stretching: Weaker, sharper peaks between 3100 and 3000 cm⁻¹ are attributable to the C-H bonds of the pyridine ring.[6] Just below 3000 cm⁻¹, bands corresponding to the asymmetric and symmetric C-H stretches of the methylene bridge will appear.

The Double-Bond Region (2000 - 1500 cm⁻¹)

This is a critical diagnostic region for this compound.

-

Amide I (C=O Stretch): The most conspicuous feature of the entire spectrum is the strong, sharp absorption band for the carbonyl stretch, predicted between 1700 and 1650 cm⁻¹. In solid-state or neat samples, hydrogen bonding can lower this frequency towards the 1650 cm⁻¹ end of the range.[7] Its high intensity is due to the large change in dipole moment during the C=O bond vibration.

-

Pyridine Ring Stretches: A series of bands between 1600 cm⁻¹ and 1450 cm⁻¹ confirms the presence of the pyridine ring. These are analogous to the skeletal vibrations of a benzene ring.

-

Amide II (N-H Bend): A strong band between 1570 and 1515 cm⁻¹ arises from a combination of N-H in-plane bending and C-N stretching. The presence of both strong Amide I and Amide II bands is definitive proof of a secondary amide linkage.

The Fingerprint Region (Below 1500 cm⁻¹)

This region contains a wealth of complex vibrations, including C-C, C-N stretches, and various bending modes, that are unique to the overall molecular structure.

-

CH₂ Bending: The scissoring motion of the methylene group typically appears around 1450 cm⁻¹.

-

Amide III: A weaker, more complex band between 1300 and 1200 cm⁻¹ (Amide III) involves C-N stretching coupled with other vibrations.

-

Pyridine Ring Bending: Strong absorptions below 900 cm⁻¹ from C-H out-of-plane bending can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol for IR Spectrum Acquisition

Acquiring a high-quality, reproducible IR spectrum requires meticulous sample preparation and systematic instrument operation. The following protocol describes the use of Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, a common and reliable technique for solid samples.

Causality in Protocol Design

-

Why ATR? ATR is chosen for its simplicity, speed, and minimal sample preparation. It is ideal for obtaining high-quality spectra of solids without the need for grinding or pellet pressing, which can sometimes induce polymorphic changes or absorb atmospheric moisture.

-

Why a Background Scan? The background scan is critical as it measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself. By ratioing the sample scan against the background, these environmental and instrumental artifacts are computationally removed, ensuring the final spectrum contains only information from the sample.

-

Why Crystal Cleaning is Emphasized? The ATR technique is a surface-sensitive measurement. Any residue from previous samples or cleaning solvents will contribute to the spectrum, leading to contamination and inaccurate results. Cleaning with a non-interfering, volatile solvent like isopropanol or ethanol is essential for data integrity.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a solvent-grade isopropanol or ethanol on a lint-free wipe. Allow the solvent to evaporate completely.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan should have at least the same number of co-added scans as the sample spectrum (typically 32 or 64 scans) to ensure a good signal-to-noise ratio.

-

Sample Application: Place a small amount (a few milligrams) of this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the instrument's pressure arm to apply consistent and firm pressure on the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong signal.

-

Sample Spectrum Collection: Acquire the sample spectrum using the same instrumental parameters (scan number, resolution) as the background. The software will automatically perform the ratioing to produce the final absorbance spectrum.

-

Cleaning: After data collection, raise the pressure arm, remove the bulk of the sample, and clean the ATR crystal thoroughly as described in step 2.

Conclusion

The infrared spectrum of this compound provides a rich source of structural information that is readily accessible to researchers and drug development professionals. The presence of strong, characteristic absorption bands for the secondary amide group (Amide I and Amide II) in conjunction with the distinct vibrational modes of the pyridine ring and methylene linker allows for unambiguous confirmation of the molecule's identity. This technical guide provides the theoretical foundation and a practical, self-validating experimental workflow to effectively utilize IR spectroscopy as a primary tool for the characterization of this important chemical entity.

References

-

ResearchGate. (n.d.). Infrared spectrum of formamide in the solid phase. Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 28, 2026, from [Link]

-

Evans, J. C. (1954). The Infrared Spectra of Formamide in the Vapour and Liquid States. AIP Publishing. [Link]

-

Canadian Science Publishing. (1955). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. [Link]

-

Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. [Link]

- Bermejo, E., et al. (2001). Synthesis, Characterization and Molecular Structure of 2-Pyridyl-formamide N(4)-Dimethylthiosemicarbazone and Some Five-Coordinated Zinc(II) and Cadmium(II) Complexes.

Sources

- 1. This compound | C7H8N2O | CID 12228441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Picolylamine 99 3731-51-9 [sigmaaldrich.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Role of N-Pyridin-2-ylmethyl-formamide in Organic Synthesis

Executive Summary: N-Pyridin-2-ylmethyl-formamide is a molecule of interest situated at the intersection of pyridine chemistry and formamide reactivity. While not extensively documented as a standalone reagent or catalyst in mainstream organic synthesis literature, its constituent functional groups—the pyridin-2-ylmethyl scaffold and the N-formamide moiety—endow it with significant, predictable, and versatile potential. This guide provides a comprehensive analysis of these potential roles, grounded in the established reactivity of analogous structures. We will explore its capacity as a bidentate ligand in organometallic chemistry, its function as a reactive handle for formylation and other transformations, and its relevance as a structural motif in medicinal chemistry. This document serves as a predictive framework and a practical guide for researchers looking to explore the untapped utility of this compound.

Physicochemical Properties and Structural Analysis

This compound (CAS: 56625-03-7) is a heterocyclic amide featuring a pyridine ring linked to a formamide group via a methylene bridge.[1][2] This unique arrangement of functional groups dictates its chemical behavior and potential applications.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | PubChem[1] |

| Molecular Weight | 136.15 g/mol | PubChem[1] |

| IUPAC Name | N-(pyridin-2-ylmethyl)formamide | PubChem[1] |

| Synonyms | N-(2-Pyridylmethyl)formamide, 2-formamidomethylpyridine | PubChem[1] |

| Predicted XLogP3 | 0.1 | PubChem[1] |

The molecule's structure suggests two primary centers of reactivity: the Lewis basic pyridine nitrogen and the nucleophilic/electrophilic character of the formamide group. The methylene spacer provides conformational flexibility, allowing the two key functional groups to act either independently or cooperatively, particularly in the context of metal chelation.

The Pyridin-2-ylmethyl Moiety: A Versatile Ligand Scaffold

The most prominent potential role for this compound in organic synthesis is as a ligand for transition metal catalysis. The pyridine motif is a cornerstone of coordination chemistry, valued for its ability to form stable complexes with a wide range of metals.[3][4]

Bidentate Chelation and Catalytic Implications

The spatial arrangement of the pyridine nitrogen and the formamide group in this compound makes it an ideal candidate for a bidentate ligand. Chelation can occur through two primary modes:

-

N,N-Coordination: The pyridine nitrogen and the formamide nitrogen can coordinate to a metal center, forming a stable six-membered ring.

-

N,O-Coordination: Alternatively, coordination can involve the pyridine nitrogen and the formamide oxygen. This is a common binding mode for amides.

The formation of such chelate complexes can stabilize the metal center, modulate its electronic properties, and create a specific steric environment, all of which are critical for controlling reactivity and selectivity in catalysis.[5] Pyridine-based ligands are instrumental in numerous transformations, including polymerization and hydrogenation reactions.[3]

A compelling case study highlights the hydrolysis of a related formamidine ligand in the presence of a Cu(OAc)₂ precursor, which resulted in a pyridine-formamide ligand that subsequently coordinated to the copper center to form a 1D coordination polymer.[5] This demonstrates the inherent ability of the pyridine-formamide scaffold to act as a competent ligand.

Caption: Potential synthetic transformations involving the formamide moiety.

Proposed Synthesis and Experimental Protocol

A practical synthesis of this compound would involve the direct formylation of commercially available 2-(aminomethyl)pyridine. A common and effective method utilizes a mixed anhydride of formic acid and acetic anhydride.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from 2-(aminomethyl)pyridine.

Materials:

-

2-(aminomethyl)pyridine

-

Formic acid (≥95%)

-

Acetic anhydride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Preparation of Mixed Anhydride: In a flask cooled in an ice bath, cautiously add acetic anhydride (1.1 equivalents) to formic acid (1.2 equivalents). Stir the mixture at 0°C for 15-20 minutes to allow for the formation of the mixed anhydride.

-

Amine Addition: Dissolve 2-(aminomethyl)pyridine (1.0 equivalent) in a suitable solvent like dichloromethane. Slowly add this solution to the cold mixed anhydride solution from Step 1.

-

Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Relevance in Medicinal Chemistry and Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and improve pharmacokinetic properties. [6][7]Drugs like isoniazid (antitubercular) and abiraterone (anticancer) highlight the therapeutic importance of this heterocycle. [6] The pyridin-2-ylmethyl unit specifically is a valuable fragment that can position a basic nitrogen atom to interact with biological targets such as enzyme active sites. The formamide group itself is also a common structural motif in pharmaceuticals, capable of acting as both a hydrogen bond donor and acceptor.

Therefore, this compound represents a valuable building block for generating compound libraries for drug discovery. Its dual functionality allows for diversification at both the pyridine ring and the formamide nitrogen, enabling a systematic exploration of the chemical space around this scaffold.

Conclusion

While this compound may not be a household name in the catalog of common organic reagents, a detailed analysis of its structure reveals a molecule with considerable untapped potential. Its most promising application lies in its use as a bidentate N,N or N,O ligand for designing novel transition metal catalysts. Furthermore, its formamide moiety serves as a versatile handle for constructing more complex molecular architectures through reactions like the Passerini condensation or Vilsmeier-Haack formylation. For researchers in both process and medicinal chemistry, this compound offers an intriguing and accessible platform for innovation in ligand design, synthetic methodology, and the development of novel therapeutic agents.

References

-

Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (2019). ResearchGate. Available at: [Link]

-

Synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of methylpyridines by catalytic method in the gas phase. (n.d.). Semantic Scholar. Available at: [Link]

-

Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry. Available at: [Link]

-

Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. (2023). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl-formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. (n.d.). Chemistry Europe. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Pyridine: A Useful Ligand in Transition Metal Complexes. (2018). SciSpace. Available at: [Link]

-

N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. This compound | C7H8N2O | CID 12228441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]

- 4. scispace.com [scispace.com]

- 5. d-nb.info [d-nb.info]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

N-Pyridin-2-ylmethyl-formamide: A Technical Guide to a Versatile Bidentate Ligand in Coordination Chemistry

Abstract

This technical guide provides a comprehensive overview of N-Pyridin-2-ylmethyl-formamide as a promising, yet under-explored, bidentate ligand for coordination chemistry. While direct literature on its coordination complexes is sparse, this document synthesizes foundational chemical principles with extensive data from structurally analogous pyridyl-amide and pyridyl-formamidine systems to project its synthesis, characterization, coordination behavior, and potential applications. This guide is intended for researchers and professionals in inorganic chemistry, materials science, and drug development, offering a predictive yet robust framework for harnessing the potential of this versatile ligand.

Introduction: The Rationale for this compound

The strategic design of ligands is the cornerstone of modern coordination chemistry, enabling precise control over the electronic and steric properties of metal centers. This, in turn, dictates the reactivity, stability, and application of the resulting metal complexes, from catalysis to medicinal chemistry. Pyridine-based ligands have a rich history in this field, valued for their well-defined coordination vectors and tunable electronic properties.

This compound emerges as a ligand of significant interest due to the juxtaposition of two key donor groups: the sp²-hybridized nitrogen of the pyridine ring and the oxygen atom of the formamide moiety. This arrangement positions it as a classic bidentate ligand, capable of forming a stable six-membered chelate ring upon coordination to a metal center. The formamide group, the simplest amide, provides a hard oxygen donor, which complements the borderline softness of the pyridine nitrogen, suggesting a broad coordination affinity across the transition metal series.

This guide will elucidate the anticipated coordination chemistry of this compound, drawing parallels with closely related, well-documented ligand systems to provide a solid predictive foundation.

Ligand Synthesis and Characterization

The synthesis of this compound is a straightforward process rooted in fundamental organic reactions. While various methods for formamide synthesis exist, a particularly efficient and high-yielding route involves the formylation of 2-(aminomethyl)pyridine.

Synthetic Protocol: Formylation of 2-(aminomethyl)pyridine

A common and effective method for this transformation is the reaction of the primary amine with a suitable formylating agent, such as ethyl formate or a mixture of formic acid and acetic anhydride.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(aminomethyl)pyridine (1 equivalent).

-

Solvent and Reagent Addition: Dissolve the amine in a suitable solvent like toluene or tetrahydrofuran (THF). Add ethyl formate (approximately 1.2 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a pure compound.

This method is advantageous due to the mild reaction conditions and the ease of purification.

Spectroscopic Characterization of the Free Ligand

The identity and purity of the synthesized ligand must be confirmed through standard spectroscopic techniques.

| Technique | Key Features and Expected Observations |

| ¹H NMR | Resonances corresponding to the pyridyl protons, the methylene bridge protons (-CH₂-), and the formyl proton (-CHO). The amide proton (-NH-) may appear as a broad singlet. |

| ¹³C NMR | Signals for the distinct carbon atoms of the pyridine ring, the methylene carbon, and the carbonyl carbon of the formamide group. |

| FT-IR | A strong absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretching vibration of the formamide. A band in the 3200-3400 cm⁻¹ region for the N-H stretch. Characteristic C=N and C=C stretching vibrations for the pyridine ring will also be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₇H₈N₂O (136.06 g/mol ) should be observed. |

Coordination Chemistry: A Predictive Analysis

Based on extensive studies of analogous pyridyl-amide and pyridyl-formamidine ligands, this compound is predicted to act as a neutral bidentate ligand, coordinating through the pyridine nitrogen and the formamide oxygen. This N,O-coordination mode forms a thermodynamically stable six-membered chelate ring.

Figure 1: Predicted bidentate (N,O) coordination mode of this compound.

General Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through a direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Experimental Protocol:

-

Ligand Solution: Dissolve this compound (e.g., 2 equivalents) in a solvent such as ethanol, methanol, or acetonitrile.

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., MCl₂, M(OAc)₂, M(ClO₄)₂; 1 equivalent) in the same solvent.

-

Reaction: Slowly add the ligand solution to the metal salt solution with constant stirring at room temperature. In some cases, gentle heating or reflux may be required to facilitate complex formation.

-

Isolation: The resulting complex may precipitate out of the solution upon formation or after cooling. If not, the volume of the solvent can be reduced, or an anti-solvent can be added to induce precipitation.

-

Purification: The isolated solid complex should be washed with a small amount of the reaction solvent or a non-coordinating solvent like diethyl ether and dried under vacuum. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the solvent from the reaction mixture or by vapor diffusion.

Expected Structural Features and Characterization

The coordination of this compound to a metal center is expected to induce significant and measurable changes in its spectroscopic properties.

FT-IR Spectroscopy: The most telling change is a shift in the ν(C=O) stretching frequency. Upon coordination of the formamide oxygen to a metal center, electron density is drawn from the C=O bond, weakening it. This results in a red shift (a shift to lower wavenumber) of the ν(C=O) band, typically by 20-50 cm⁻¹. This is a hallmark of amide-oxygen coordination.

NMR Spectroscopy: In the ¹H NMR spectrum of a diamagnetic complex, the protons of the pyridine ring and the methylene bridge will experience shifts in their resonance frequencies upon coordination due to the change in the electronic environment. The formyl and amide protons will also be affected.

Electronic Spectroscopy (UV-Vis): The UV-Vis spectrum of the free ligand will show π→π* transitions associated with the pyridine ring. Upon complexation, new bands may appear in the visible region, corresponding to d-d transitions of the metal center. The position and intensity of these bands provide information about the coordination geometry around the metal ion.

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive proof of the coordination mode. It would allow for the precise measurement of bond lengths and angles within the coordination sphere, such as the M-N(pyridine) and M-O(formamide) bond distances, and the N-M-O bite angle. For analogous pyridyl-formamidine complexes, N-M-N angles are in the range of 86-94°, suggesting some distortion from ideal geometries in the resulting six-membered chelate ring.

Potential Applications

While direct applications of this compound complexes are yet to be explored, the broader class of pyridyl-amide and related ligands have shown promise in several key areas.

Homogeneous Catalysis

Palladium(II) complexes of pyridine-containing ligands are well-known catalysts for a variety of cross-coupling and carbonylation reactions. The electronic properties of the this compound ligand can be tuned to influence the catalytic activity of the metal center. For instance, complexes of this ligand could potentially be active in reactions such as the methoxycarbonylation of aryl halides.

Figure 2: Potential catalytic application workflow.

Bioinorganic Chemistry and Drug Development

The formation of stable chelates with biologically relevant metal ions (e.g., Cu(II), Zn(II)) makes this compound an interesting scaffold for the development of therapeutic or diagnostic agents. The cytotoxicity of metal complexes is often enhanced compared to the free ligand, a synergistic effect that has been observed in related systems. Furthermore, the amide linkage is a common motif in biological systems, suggesting that these complexes may have interesting interactions with biomolecules.

Conclusion and Future Outlook

This compound presents itself as a highly promising yet underexplored ligand in coordination chemistry. Its straightforward synthesis, combined with the predictable and stable bidentate N,O-coordination mode, makes it an attractive candidate for the construction of a wide array of metal complexes. This guide has provided a predictive framework, grounded in the established chemistry of analogous systems, for the synthesis, characterization, and potential application of these complexes.

Future research should focus on the systematic synthesis and characterization of a series of transition metal complexes with this ligand. Elucidating their solid-state structures via X-ray crystallography will be crucial to confirm the predicted coordination modes. Subsequent exploration of their catalytic efficacy, electrochemical properties, and biological activities will undoubtedly unveil the full potential of this versatile ligand, paving the way for new advancements in materials science and medicinal chemistry.

References

-

Bermejo, E., Castiñeiras, A., Fostiak, L. M., Garcia, I., Llamas-Saiz, A. L., Swearingen, J. K., & West, D. X. (2001). Synthesis, Characterization and Molecular Structure of 2-Pyridyl-formamide N(4)-Dimethylthiosemicarbazone and Some Five-Coordinated Zinc(II) and Cadmium(II) Complexes. Zeitschrift für Naturforschung B, 56(12), 1297–1305. Available at: [Link]

-

Bortoluzzi, M., et al. (2021). Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. ResearchGate. Available at: [Link]

-

Eltayb, A., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]

-

Frisenda, R., et al. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 47(12), 3339-3348. Available at: [Link]

-

Hassan, A. A., et al. (2012). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o183–o184. Available at: [Link]

-

Hassan, M. A. A., & Mansour, A. M. T. (2016). Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine. ResearchGate. Available at: [Link]

-

Ionescu, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5309. Available at: [Link]

-

Makhubela, B. C. E., et al. (2021). Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl-formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. ChemistrySelect, 6(1), 107-115. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12228441, this compound. Retrieved from [Link].

-

P-M, N., et al. (2022). Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. Molecules, 27(23), 8303. Available at: [Link]

-

West, D. X., et al. (2003). Spectral and Structural Studies of Transition Metal Complexes of 2‐Pyridineformamide N(4)‐ethylthiosemicarbazone. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 33(4), 585-605. Available at: [Link]

-

Systematic Reviews in Pharmacy. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Available at: [Link]

-

Ticker, D. B. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101. Available at: [Link]

-

Tiritiris, I., et al. (2021). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(12), 1275–1279. Available at: [Link]

-

Tiritiris, I., & Tiekink, E. R. T. (2021). 2-({[(Pyridin-1-ium-2-ylmethyl)carbamoyl]formamido}methyl)pyridin-1-ium bis(3,5-dicarboxybenzoate): crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1148–1153. Available at: [Link]

-

Wikipedia. (n.d.). Transition metal carboxamide complex. Retrieved from [Link]

Navigating the Bioactive Landscape: A Technical Guide to Screening "N-Pyridin-2-ylmethyl-formamide" Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the biological activity screening of "N-Pyridin-2-ylmethyl-formamide" derivatives. The pyridine scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous therapeutic agents.[1][2] Derivatives of this core structure have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This document offers a strategic and methodologically sound approach to systematically evaluate the therapeutic potential of novel derivatives of this compound, a compound class with significant promise.

The screening cascade outlined herein is designed to be a self-validating system, progressing from broad-based cellular assays to more specific mechanistic and in vivo studies. The rationale behind each experimental choice is detailed, providing a clear understanding of the data generated at each stage.

I. Foundational Screening: A Triad of Primary Assays

The initial phase of screening is designed to cast a wide net, identifying derivatives with significant cytotoxic, antimicrobial, or anti-inflammatory potential. This tripartite approach ensures that promising compounds are not prematurely discarded and allows for the early identification of the most promising therapeutic avenues.

A. Anticancer Activity: Unmasking Cytotoxic Potential

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell viability and proliferation.[4][5][6] It serves as an excellent primary screen for identifying compounds with cytotoxic effects against cancer cell lines.[2][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, a process driven by mitochondrial dehydrogenases.[6] The quantity of formazan produced is directly proportional to the number of viable cells.[6]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 1 x 10⁴ cells per well in 200 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the "this compound" derivatives in culture medium. After the initial 24-hour incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 24 to 72 hours.[7]

-

MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[5]

-

Formazan Solubilization: Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5] Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

B. Antimicrobial Activity: Combating Pathogenic Microbes

The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium after overnight incubation.[9] This assay is crucial for identifying derivatives with potential as antibacterial or antifungal agents.

-

Preparation of Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[9]

-

Compound Dilution: Prepare serial two-fold dilutions of the "this compound" derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[9]

-

Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[9] Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[11]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]

C. Anti-inflammatory Activity: Quelling the Inflammatory Cascade

The nitric oxide (NO) assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a common in vitro model to screen for anti-inflammatory activity.[12][13] Macrophages, when activated by inflammatory stimuli like LPS, produce large amounts of nitric oxide, a key inflammatory mediator.[12][14] The anti-inflammatory potential of the derivatives can be assessed by their ability to inhibit this NO production.[12]

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours.[8][13]

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the "this compound" derivatives for 2 hours.[8] Subsequently, stimulate the cells with 1 µg/mL of LPS for another 24 hours.[8] Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[12] Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[12]

-

Data Analysis: The amount of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite concentration in the treated wells to the LPS-only control. A preliminary cytotoxicity test (e.g., MTT assay) on RAW 264.7 cells is crucial to ensure that the observed reduction in NO is not due to cell death.[13]

II. Visualizing the Strategy: A Workflow for Success

A logical and sequential screening workflow is paramount for efficient drug discovery. The following diagram illustrates the proposed cascade for evaluating "this compound" derivatives.

Caption: A streamlined workflow for the biological screening of this compound derivatives.

III. Delving Deeper: Mechanistic Insights and Signaling Pathways

Once active "hit" compounds are identified in the primary screens, the subsequent step is to elucidate their mechanism of action. This involves investigating their effects on key signaling pathways implicated in cancer, inflammation, and bacterial survival.

A. Anticancer Mechanism: Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][15] Many anticancer drugs target the VEGFR-2 signaling pathway.[1][15]

Caption: The VEGFR-2 signaling pathway, a key target for anticancer therapies.

B. Anti-inflammatory Mechanism: Modulating the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses.[3][16] It regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[3][16] Inhibition of the NF-κB pathway is a major strategy for the development of anti-inflammatory drugs.

Caption: The NF-κB signaling pathway, a central regulator of inflammation.

C. Antimicrobial Mechanism: Disrupting Bacterial Cell Wall Synthesis

The bacterial cell wall, composed of peptidoglycan, is a crucial structure for bacterial survival and is an excellent target for antibiotics.[17][18] The biosynthesis of peptidoglycan is a complex process involving multiple enzymatic steps that occur in the cytoplasm and at the cell membrane.[19][20]

Caption: A simplified overview of the bacterial peptidoglycan cell wall synthesis pathway.

IV. Advancing to In Vivo Validation: From the Bench to Preclinical Models

Promising lead candidates identified through in vitro screening and mechanistic studies must be validated in vivo to assess their efficacy and safety in a whole-organism context.

A. Anticancer Efficacy: Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for in vivo assessment of anticancer drug efficacy.[21]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[21]

-

Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the "this compound" derivative via an appropriate route (e.g., intraperitoneal or oral) at various doses and schedules.[22]

-

Monitoring: Monitor tumor growth by caliper measurements two to three times weekly.[22] Also, monitor the body weight and overall health of the mice as indicators of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

B. Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established and reproducible method for evaluating the acute anti-inflammatory activity of compounds.[23][24]

-

Compound Administration: Administer the test derivatives orally or intraperitoneally to rats or mice.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of one hind paw to induce localized inflammation and edema.[23] The contralateral paw receives a saline injection as a control.

-

Edema Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[25]

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

C. Antimicrobial Efficacy: Murine Infection Models

Murine models of bacterial infection are essential for evaluating the in vivo efficacy of new antimicrobial agents.[26] The choice of model depends on the target pathogen and the desired site of infection.

-

Infection: Induce a systemic infection in mice by intraperitoneal or intravenous injection of a standardized bacterial inoculum (e.g., S. aureus or E. coli).[27]

-

Treatment: Administer the "this compound" derivative at different doses and schedules.

-

Monitoring: Monitor the survival of the mice over a period of several days. In some models, bacterial load in various organs (e.g., spleen, liver) can be determined at specific time points.

-

Data Analysis: The efficacy of the compound is determined by its ability to increase the survival rate or reduce the bacterial burden compared to the untreated control group.

V. Data Presentation and Interpretation

All quantitative data from the screening assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Biological Activity of "this compound" Derivatives

| Derivative ID | Anticancer Activity (IC₅₀, µM) vs. MCF-7 | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Anti-inflammatory Activity (% NO Inhibition at 100 µM) |

| NPF-001 | >100 | 64 | 15.2 ± 2.1 |

| NPF-002 | 12.5 ± 1.8 | >128 | 78.5 ± 5.6 |

| NPF-003 | 5.2 ± 0.7 | 8 | 25.3 ± 3.4 |

| ... | ... | ... | ... |

VI. Conclusion

The systematic screening approach detailed in this guide provides a robust framework for the evaluation of "this compound" derivatives. By progressing from broad primary screens to detailed mechanistic studies and in vivo validation, researchers can efficiently identify and characterize promising new therapeutic agents. The emphasis on understanding the underlying mechanisms of action will not only validate the therapeutic potential of these compounds but also guide future drug design and optimization efforts.

VII. References

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.

-

Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection. (2003). PubMed Central.

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.

-

MTT Cell Proliferation Assay. (n.d.). ATCC.

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). NIH.

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC - NIH.

-

Guidelines for anti‐inflammatory assays in RAW264.7 cells. (n.d.). ResearchGate.

-

Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. (2023). MDPI.

-

The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. (2016). PMC - NIH.

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). MDPI.

-

MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.

-

Synthesis of N‐(Pyridin‐2‐yl)benzamide. (n.d.). ResearchGate.

-

In vivo Mouse Models of Bacterial Infection. (n.d.). ImQuest BioSciences.

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.

-

Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). PMC - PubMed Central.

-